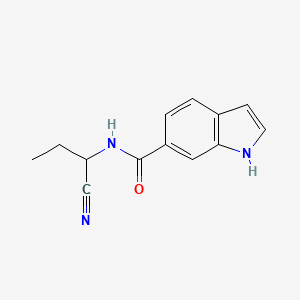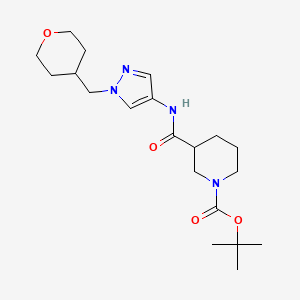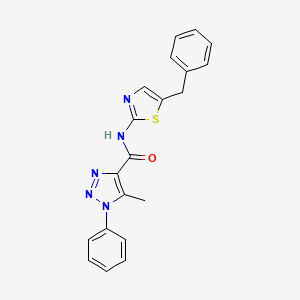
N-(1-cyanopropyl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-1H-indole-6-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. Since then, it has been widely used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 is similar to that of other cannabinoids, such as THC. It binds to the CB1 receptor and activates it, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in rats. It has also been shown to inhibit the release of glutamate and GABA in the brain, which may contribute to its effects on behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on the body in a controlled and precise way. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Future Directions
There are many potential future directions for research on N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new and more selective agonists of the CB1 receptor, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of cannabinoids on the immune system, which could have implications for the treatment of autoimmune disorders. Additionally, research on the effects of cannabinoids on the gut-brain axis could lead to new treatments for gastrointestinal disorders.
Synthesis Methods
The synthesis of N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 involves several steps, including the reaction of indole with propionyl chloride to form 3-(1H-indol-3-yl)propanoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyanopropylamine to form the final product.
Scientific Research Applications
N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for many of the physiological effects of cannabinoids.
properties
IUPAC Name |
N-(1-cyanopropyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-11(8-14)16-13(17)10-4-3-9-5-6-15-12(9)7-10/h3-7,11,15H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLMZPLPDOAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B2944978.png)
![Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2944980.png)
![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)

![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)


![(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944991.png)
![4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B2944992.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2944993.png)

![Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B2944996.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)